4-Methoxypyridine-3-sulfonyl fluoride

Description

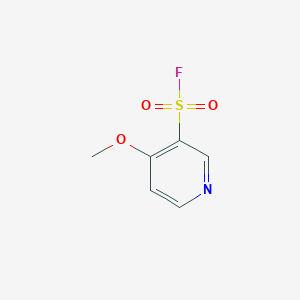

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyridine-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c1-11-5-2-3-8-4-6(5)12(7,9)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKRAPOIBZOMMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Chemistry of 4 Methoxypyridine 3 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactivity

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction, valued for its efficiency and the stability of the resulting linkages. Sulfonyl fluorides, such as 4-methoxypyridine-3-sulfonyl fluoride, are key electrophilic partners in these transformations due to the unique balance of stability and latent reactivity of the S-F bond. This bond is remarkably stable under many conditions but can be activated to react with a wide range of nucleophiles.

Reactions with Oxygen and Nitrogen Nucleophiles

This compound readily participates in SuFEx reactions with both oxygen and nitrogen nucleophiles. These reactions typically involve the displacement of the fluoride ion from the sulfonyl group by the nucleophile, leading to the formation of sulfonate esters and sulfonamides, respectively.

The reaction with amines (nitrogen nucleophiles) is a cornerstone of SuFEx chemistry, providing a straightforward route to sulfonamides. While specific data for this compound is not extensively documented in publicly available literature, the general reactivity of heteroaromatic sulfonyl fluorides suggests efficient conversion in the presence of a suitable base or catalyst.

Similarly, reactions with alcohols and phenols (oxygen nucleophiles) yield the corresponding sulfonate esters. The reactivity is often enhanced by the use of a base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity.

Catalyst-Mediated SuFEx Transformations

To overcome the inherent stability of the sulfonyl fluoride group and to broaden the scope of applicable nucleophiles, various catalytic systems have been developed. These catalysts activate the S-F bond, facilitating its exchange with nucleophiles under mild conditions.

A notable development in this area is the use of 1-hydroxybenzotriazole (HOBt) in combination with silicon additives as a catalytic system for the amidation of sulfonyl fluorides. This method has proven to be broad in scope, accommodating a wide range of sulfonyl fluorides and amines, including sterically hindered substrates, to produce sulfonamides in excellent yields (87-99%). nih.govsci-hub.se Although this compound is not explicitly mentioned as a substrate in the seminal study, the successful application of this catalytic system to other heteroaromatic sulfonyl fluorides strongly suggests its applicability. The proposed mechanism involves the activation of the sulfonyl fluoride by HOBt to form a more reactive intermediate. sci-hub.se

Electrophilic Pathways and Bond Formation Reactions

Beyond the canonical SuFEx click reactions, this compound serves as a versatile electrophile in various bond-forming reactions, enabling the construction of key functional groups in medicinal and materials chemistry.

Construction of Sulfonamides

The synthesis of sulfonamides from this compound is a primary application of its electrophilic nature. The reaction with primary and secondary amines provides a direct route to a wide array of sulfonamide derivatives. The general reaction conditions often involve the use of a base to facilitate the nucleophilic attack of the amine on the sulfonyl group.

A highly effective and general catalytic protocol for the synthesis of sulfonamides from sulfonyl fluorides involves the use of a catalytic amount of 1-hydroxybenzotriazole (HOBt) and a silicon additive. This method has been shown to be highly efficient for a broad range of sulfonyl fluorides and amines, affording the desired sulfonamides in high yields. nih.govsci-hub.se

Table 1: Representative Catalytic Amidation of Sulfonyl Fluorides (General data based on the reactivity of various sulfonyl fluorides under the specified catalytic conditions, as specific data for this compound is not available)

| Sulfonyl Fluoride (Example) | Amine (Example) | Catalyst System | Yield (%) |

| Aryl Sulfonyl Fluoride | Primary Alkylamine | 1 mol% HOBt, DIPEA, TMDS | >95 |

| Heteroaryl Sulfonyl Fluoride | Secondary Alkylamine | 1 mol% HOBt, DIPEA, TMDS | >90 |

| Alkyl Sulfonyl Fluoride | Aniline | 5 mol% HOBt, DIPEA, TMDS | >85 |

Data is illustrative of the general methodology and not specific to this compound.

Synthesis of Sulfonate Esters and Sulfones

The reaction of this compound with alcohols and phenols provides a direct route to sulfonate esters. These reactions are typically carried out in the presence of a base to deprotonate the hydroxyl group, thereby enhancing its nucleophilicity. The resulting sulfonate esters are themselves valuable intermediates in organic synthesis.

The synthesis of sulfones from sulfonyl fluorides is a less common transformation but can be achieved through the reaction with organometallic reagents or other suitable carbon nucleophiles. This reaction pathway allows for the formation of a carbon-sulfur bond, leading to the sulfone linkage.

Generation and Reactivity of Fluorosulfonyl Radicals

Recent advancements in photoredox catalysis have enabled the generation of fluorosulfonyl radicals from sulfonyl fluorides. nih.gov This radical species can then participate in a variety of transformations, such as addition to alkenes and alkynes, providing a novel pathway for the synthesis of complex organosulfur compounds.

The generation of the fluorosulfonyl radical typically involves a single-electron transfer (SET) from an excited photocatalyst to the sulfonyl fluoride, leading to the homolytic cleavage of the S-F bond. The resulting fluorosulfonyl radical is a versatile intermediate that can engage in various radical-mediated bond-forming reactions. While this methodology has been demonstrated for a range of sulfonyl fluorides, specific studies on the generation and reactivity of the fluorosulfonyl radical from this compound are not yet widely reported. However, the general principles of photoredox catalysis suggest that this compound could be a viable precursor for such radical-based transformations. nih.gov

Reactivity of the Pyridine (B92270) Moiety in this compound

The reactivity of the pyridine ring in this compound is profoundly influenced by the interplay of the inherent electronic properties of the pyridine heterocycle and the effects of its two substituents: the electron-donating 4-methoxy group and the strongly electron-withdrawing 3-sulfonyl fluoride group. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a general deactivation of the ring towards electrophilic attack compared to benzene. stackexchange.com Conversely, this electron deficiency makes the pyridine ring more susceptible to nucleophilic attack. wikipedia.org

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) on an unsubstituted pyridine ring is a challenging reaction. The electronegative nitrogen atom inductively withdraws electron density from the ring, deactivating it. stackexchange.com Furthermore, in the acidic conditions often required for SEAr, the nitrogen atom is readily protonated, forming a pyridinium cation. This positive charge further deactivates the ring to a great extent, making reactions like nitration and halogenation occur only under harsh conditions, if at all. stackexchange.comwikipedia.org When substitution does occur, it is directed to the C-3 (meta) position. youtube.com

In this compound, the reactivity towards electrophiles is governed by a combination of competing electronic effects from the substituents.

Pyridine Nitrogen : Deactivating and meta-directing (to C-3 and C-5).

3-Sulfonyl Fluoride Group (-SO₂F) : This is a powerful electron-withdrawing group due to the high oxidation state of sulfur and the electronegativity of the oxygen and fluorine atoms. It strongly deactivates the ring towards electrophilic attack and is a meta-director. Relative to its position at C-3, it directs incoming electrophiles to the C-5 position. The sulfonyl group is recognized as having a strong deactivating effect. researchgate.net

The cumulative effect of these groups renders the pyridine ring in this compound exceptionally deactivated towards electrophilic aromatic substitution. The deactivating influences of the ring nitrogen and the potent 3-sulfonyl fluoride group likely overwhelm the activating effect of the 4-methoxy group. Should a reaction be forced under extreme conditions, the directing effects of all three components converge on the C-5 position, making it the only plausible site for substitution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of Pyridine N | Influence of 3-SO₂F Group | Influence of 4-OCH₃ Group | Overall Predicted Outcome |

| C-2 | Deactivated | Deactivated (ortho) | Deactivated | Highly Unlikely |

| C-3 | Blocked | - | Blocked | No Reaction |

| C-5 | Favored (meta) | Favored (meta) | Favored (ortho) | Most Probable Site |

| C-6 | Deactivated | Deactivated (para) | Deactivated | Highly Unlikely |

Nucleophilic Aromatic Substitution Profiles

The pyridine ring is inherently activated towards nucleophilic aromatic substitution (SₙAr) compared to benzene, particularly at the C-2, C-4, and C-6 positions. study.comyoutube.com This is because the electronegative nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex. stackexchange.compearson.com The presence of strong electron-withdrawing groups further enhances this reactivity. wikipedia.org

In this compound, the ring is highly activated for nucleophilic attack due to the potent electron-withdrawing nature of the 3-sulfonyl fluoride group and the ring nitrogen. The positions most susceptible to attack are C-2 and C-6, which are ortho and para to the activating nitrogen atom.

A typical SₙAr reaction requires a suitable leaving group, such as a halide, on the aromatic ring. In the absence of such a group, substitution would necessitate the displacement of a hydride ion (H⁻), a very poor leaving group. Such reactions, like the Chichibabin reaction, are possible but require exceptionally strong nucleophiles (e.g., sodium amide) and high temperatures. wikipedia.orgyoutube.com

While SₙAr on the pyridine ring itself is challenging without a leaving group, the sulfonyl fluoride moiety presents a highly electrophilic sulfur(VI) center. This site is susceptible to nucleophilic attack, leading to a substitution reaction at the sulfur atom rather than the ring carbons. This type of reactivity, known as Sulfur(VI) Fluoride Exchange (SuFEx), is a prominent feature of aryl sulfonyl fluorides. nih.govchemrxiv.org These compounds are known to react with various nucleophiles, where the fluoride ion acts as the leaving group. The sulfonyl fluoride group is generally more reactive in this context than the related fluorosulfonate group. nih.gov

Therefore, the nucleophilic substitution profile of this compound is dominated by the reactivity of the -SO₂F group rather than a classic SₙAr reaction on the pyridine ring itself.

Influence of the Methoxy (B1213986) Substituent on Reactivity and Selectivity

Influence on Reactivity:

Nucleophilic Substitution : The electron-donating +R effect of the methoxy group increases the electron density on the pyridine ring, particularly at the C-2 and C-6 positions. This effect slightly deactivates the ring towards nucleophilic attack, making it less electrophilic. However, this deactivating influence is significantly overshadowed by the powerful activating effects of the adjacent sulfonyl fluoride group and the ring nitrogen.

Basicity of Nitrogen : The +R effect of the 4-methoxy group increases electron density on the pyridine nitrogen atom. This enhances the basicity of the nitrogen, making it more susceptible to protonation in acidic media, which in turn would further deactivate the ring toward SEAr.

Influence on Selectivity:

The primary role of the 4-methoxy group in directing reactions is observed in electrophilic aromatic substitution. Its strong ortho-, para-directing nature reinforces the C-5 position as the most favorable site for electrophilic attack, as C-3 is already substituted. In scenarios involving metalation followed by electrophilic quench, the electronic effects of the methoxy group could influence the regioselectivity of deprotonation.

Table 2: Summary of the Electronic Influence of the 4-Methoxy Group

| Reaction Type | Effect on Reactivity | Influence on Selectivity |

| Electrophilic Aromatic Substitution (SEAr) | Activating (via +R effect), counteracting deactivation by N and SO₂F. | Strongly directs incoming electrophiles to the C-5 position. |

| Nucleophilic Aromatic Substitution (SₙAr) | Deactivating (via +R effect), but this is largely overcome by the SO₂F group. | Minor influence; the primary sites of attack (C-2, C-6) are determined by N and SO₂F. |

| Reactivity of Nitrogen Lone Pair | Increases basicity and nucleophilicity of the nitrogen atom. | N/A |

Mechanistic Insights and Elucidations in 4 Methoxypyridine 3 Sulfonyl Fluoride Chemistry

Mechanisms of Sulfur(VI)-Fluoride Bond Activation

The robust S(VI)-F bond in 4-Methoxypyridine-3-sulfonyl fluoride (B91410) is kinetically stable but can be activated for Sulfur(VI) Fluoride Exchange (SuFEx) reactions through several catalytic strategies. acs.org The choice of catalyst dictates the reaction pathway and is essential for achieving high efficiency and selectivity.

Base Catalysis: Early approaches to S–F bond activation were inspired by acylation chemistry, employing nucleophilic nitrogen and phosphorus bases. nih.gov The primary hypothesis involves the reversible addition of a base catalyst, such as 4-(dimethylamino)pyridine (DMAP) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to the electrophilic sulfur center. This forms a more reactive, activated intermediate that is readily attacked by a nucleophile. nih.gov An alternative role for bases involves the deprotonation of the incoming nucleophile (e.g., an amine), which significantly increases its nucleophilicity and lowers the energy barrier for the SuFEx reaction. acs.org More recently, 1-hydroxybenzotriazole (HOBt) has been identified as a highly effective nucleophilic catalyst for the amidation of sulfonyl fluorides, particularly for sterically hindered substrates. chemrxiv.org The proposed mechanism involves HOBt activating the sulfonyl fluoride to form an intermediate that is more susceptible to nucleophilic attack. acs.orgchemrxiv.org

Lewis Acid Catalysis: Lewis acids can be employed to activate the S–F bond. For instance, calcium triflimide (Ca(NTf₂)₂) has been used to mediate the reaction of sulfonyl fluorides with amines. acs.org In conjunction with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), this system forms an activated N-sulfonyl-DABCO salt intermediate, which then reacts with the amine nucleophile to yield the final product. acs.org

Bifluoride Ion Catalysis: The bifluoride ion ([FHF]⁻) is a uniquely effective catalyst for SuFEx reactions. acs.org In protic systems, fluoride can generate hydrogen fluoride (HF), which then acts as a hydrogen-bond donor, activating the sulfonyl fluoride towards nucleophilic attack. acs.org The formation of the highly stable bifluoride anion serves as a thermodynamic sink for the displaced fluoride ion. acs.org In anhydrous conditions, computational studies suggest that the bifluoride ion acts as a potent catalyst by facilitating the formation of a five-coordinate sulfur intermediate, significantly lowering the activation barrier. chemrxiv.org

| Catalyst Type | Example Catalyst(s) | Proposed Activation Mode | Reference(s) |

|---|---|---|---|

| Base Catalysis | DMAP, DBU, HOBt | Nucleophilic attack on sulfur or deprotonation of nucleophile | nih.govacs.orgchemrxiv.org |

| Lewis Acid Catalysis | Ca(NTf₂)₂ / DABCO | Formation of an activated N-sulfonyl-DABCO salt | acs.org |

| Anion Catalysis | Potassium Bifluoride (KHF₂) | Hydrogen-bond donation (protic) or formation of a hypervalent sulfur intermediate (anhydrous) | acs.orgchemrxiv.org |

Characterization of Radical Intermediates in Fluorosulfonylation

Beyond two-electron pathways, the S–F bond can be involved in radical processes. The generation of a fluorosulfonyl radical (•SO₂F) or an organosulfonyl radical (RSO₂•) intermediate opens up alternative reaction manifolds, particularly for the functionalization of unsaturated hydrocarbons. digitellinc.comspringernature.com The high homolytic bond dissociation energy of the S(VI)-F bond makes direct radical generation from precursors like sulfuryl fluoride (SO₂F₂) challenging. springernature.com Consequently, strategies have focused on creating specialized reagents or using photocatalysis to access these reactive species under mild conditions.

Generation of Sulfonyl Radicals: Visible-light photoredox catalysis is a primary method for generating sulfonyl radicals. rsc.orgnih.gov This can be achieved through several routes:

Single Electron Transfer (SET): Specially designed, bench-stable fluorosulfonylating reagents, often derived from N-heteroarenes and SO₂F₂, can generate the •SO₂F radical upon undergoing a SET process. digitellinc.com

Energy Transfer Catalysis (EnT): N-sulfonylimines, readily formed from sulfonamides, can function as sulfonyl radical precursors under metal-free photocatalytic conditions. The reaction is initiated by a triplet-triplet energy transfer from an excited photocatalyst to the N-sulfonylimine, which then undergoes fragmentation to release the key sulfonyl radical intermediate. nih.gov

Halogen-Atom Transfer (XAT): A photochemical halogen-atom transfer approach has also been developed to generate sulfonyl radicals directly from aryl sulfonyl fluorides, enabling the hydrosulfonylation of unactivated alkenes. acs.org

Characterization using Electron Spin Resonance (ESR) Spectroscopy: Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is the most direct and powerful technique for studying and characterizing transient radical intermediates like sulfonyl radicals. libretexts.org The key principles of ESR involve an unpaired electron having two possible spin orientations in an external magnetic field. libretexts.org The absorption of microwave radiation induces transitions between these spin states, producing a spectrum.

The structure of the ESR spectrum provides detailed information about the radical:

g-factor: This value is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment.

Hyperfine Splitting: The interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (like ¹H) splits the ESR signal into multiple lines. libretexts.org The pattern and magnitude of this splitting are highly informative. For arylsulfonyl radicals, ESR spectra show small hyperfine splittings, indicating that the radical has significant σ-character, with the unpaired electron localized primarily on the sulfur and oxygen atoms rather than delocalized into the aromatic ring. rsc.org For aliphatic sulfonyl radicals, hyperfine splittings from α- and β-protons can be used to determine the conformation of the radical species. researchgate.net

Role of Specific Ligands in Catalytic Cycles (e.g., 4-Methoxypyridine (B45360) 1-Oxide)

In certain catalytic systems, ancillary ligands play a decisive role in controlling reactivity and enabling otherwise challenging transformations. A prominent example in the context of S–F bond formation is the dramatic effect of 4-Methoxypyridine 1-Oxide in copper-mediated reactions. figshare.com

While transition metal-catalyzed radical fluorine atom transfer (FAT) is a known strategy for C–F bond formation, its application to create S–F bonds has been rare. figshare.com Research has demonstrated that 4-Methoxypyridine 1-Oxide can serve as a simple yet highly effective ligand to promote a challenging copper-mediated radical FAT to sulfonyl radicals. This process facilitates the assembly of the FSO₂ group. figshare.com

Mechanistic studies indicate that the 4-Methoxypyridine 1-Oxide ligand plays a unique role in facilitating the formation of the S–F bond via an outer-sphere pathway. figshare.com This ligand-accelerated catalysis enables practical and operationally simple protocols for reactions such as the fluorosulfonylation of inert C(sp³)–H bonds and the 1,2-aminofluorosulfonylation of inactivated alkenes under mild conditions. figshare.com The effectiveness of this specific ligand paves the way for the synthesis of C(sp³)-rich aliphatic sulfonyl fluorides that are not readily accessible through other methods. figshare.com

Understanding Transition States and Reaction Barriers

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of SuFEx reactions. These studies provide critical insights into the structures of transition states and the energetic barriers that govern reaction rates.

For the reaction of a sulfonyl fluoride with an amine nucleophile, DFT calculations suggest the mechanism can be understood as an Sₙ2-type reaction. nih.govresearchgate.net In the absence of a catalyst or additive, the activation energy for the reaction is computationally found to be quite high. nih.govacs.org However, the inclusion of a complementary base, a common practice in experimental SuFEx chemistry, has a profound effect. The base coordinates to the amine nucleophile, significantly increasing its nucleophilicity. This interaction substantially lowers the reaction barrier, rationalizing the experimental necessity of a base for efficient reaction. nih.govresearchgate.net

In the case of bifluoride-catalyzed reactions under anhydrous conditions, DFT calculations have provided a detailed mechanism. The calculations confirm a catalytic role for the bifluoride ion and point to the formation of a five-coordinate sulfur intermediate (a hypervalent sulfur species) along the reaction pathway. chemrxiv.org This intermediate is key to the low-energy pathway provided by the catalyst.

Ab initio molecular dynamics (AIMD) simulations, which explicitly model solvent interactions, have also been used to quantify reaction barriers and elucidate the role of the solvent and additives in SuFEx transformations, providing a more accurate picture of the reaction in solution. rsc.org

| Reaction Conditions | Calculated Free Energy Barrier (ΔG‡) | Key Mechanistic Feature | Reference(s) |

|---|---|---|---|

| In Vacuo (no additives) | 170 kJ/mol | High barrier for direct Sₙ2 attack | nih.govacs.org |

| With HF additive | 175 kJ/mol | Slight increase in barrier | nih.govacs.org |

| With N(CH₃)₃ base | 143 kJ/mol | Base increases nucleophilicity of amine, lowering the barrier | nih.govacs.org |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in SuFEx Click Chemistry

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) has emerged as a powerful click chemistry reaction, valued for its reliability, high yields, and broad applicability. sigmaaldrich.comnih.gov At the core of this chemistry are sulfonyl fluorides (R-SO₂F), like 4-Methoxypyridine-3-sulfonyl fluoride, which serve as versatile "connective" hubs. sigmaaldrich.comresearchgate.net The SuFEx reaction is characterized by the efficient and specific formation of strong covalent bonds under mild conditions, often in aqueous environments. sigmaaldrich.comenamine.net

The sulfonyl fluoride moiety exhibits a unique balance of stability and reactivity. It is generally stable to hydrolysis, thermolysis, and reduction, yet it reacts readily and chemoselectively with appropriate nucleophiles under specific activation conditions. sigmaaldrich.comnih.gov This controlled reactivity makes compounds like this compound ideal building blocks for constructing larger, more complex molecular architectures with high precision.

SuFEx chemistry enables a modular approach to synthesis, allowing for the reliable connection of pre-functionalized molecular fragments. nih.gov This strategy is highly efficient for rapidly assembling libraries of complex molecules from a set of common building blocks. Pyridine (B92270) sulfonyl fluorides can act as central hubs, reacting with various nucleophiles (such as phenols or amines) to form stable sulfonate or sulfonamide linkages.

The reliability of the SuFEx reaction allows for the construction of intricate structures with high fidelity, which is a significant advantage in drug discovery and materials science. nih.govenamine.net For instance, challenging aromatic heterocyclic sulfonyl fluorides can be coupled with aryl alcohols to form the corresponding aryl sulfonate derivatives in good yields, often with reaction times as short as five minutes under accelerated conditions. nih.gov

Table 1: Representative SuFEx Reactions with Heterocyclic Sulfonyl Fluorides

| Sulfonyl Fluoride Substrate | Nucleophile | Catalyst Loading | Reaction Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 8-Quinolinesulfonyl fluoride | 3-(Dimethylamino)phenol | 5.0 mol% BTMG | 5 min | Aryl Sulfonate | Excellent | nih.gov |

| Pyrazole-derived sulfonyl fluoride | Various aryl alcohols | 5.0 mol% BTMG | 5 min | Aryl Sulfonate | Good | nih.gov |

This table illustrates the efficiency of SuFEx for modular construction using various heterocyclic sulfonyl fluorides as examples of the reactivity class to which this compound belongs.

The specific reactivity of the sulfonyl fluoride group is widely exploited in molecular conjugation. This involves linking different molecular entities, such as small molecules, polymers, or biomolecules, to create multifunctional constructs. The SO₂F group can be incorporated into a molecule and then used as a handle for subsequent reaction with a nucleophile on another molecule. sigmaaldrich.com

This strategy is particularly valuable in chemical biology and drug development for creating probes, bioconjugates, and targeted therapeutics. enamine.netnih.gov Aliphatic and aromatic sulfonyl fluorides are excellent agents for these applications because they tolerate a wide range of other functional groups and can be handled in aqueous buffers, yet react efficiently under specific conditions to form stable covalent links. enamine.net

Utility in the Synthesis of Diverse Heterocyclic Frameworks

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Pyridine sulfonyl fluorides, including this compound, are not only products of synthesis but also valuable intermediates for creating other complex heterocyclic systems. researchgate.net The sulfonyl fluoride group can be transformed or used to influence reactions at other positions on the pyridine ring, enabling the construction of novel molecular scaffolds.

Recent advancements have focused on developing efficient and diverse methods for synthesizing sulfonyl fluorides that contain heterocyclic skeletons, highlighting their growing importance as synthetic precursors. researchgate.net These methods include direct C-SO₂F bond formation and transformations of other functional groups like thiols, sulfonyl hydrazides, or aryl halides into the desired sulfonyl fluoride. mdpi.com

Enabling Late-Stage Functionalization in Complex Systems

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. nih.govmpg.de This approach allows for the rapid generation of analogues to explore structure-activity relationships (SAR) without needing to re-synthesize each molecule from scratch. nih.govmpg.de

The pyridine ring is a common motif in pharmaceuticals, and methods to functionalize it at a late stage are highly sought after. berkeley.eduacs.org One effective sequence involves the direct C-H fluorination of a pyridine or diazine ring, followed by nucleophilic aromatic substitution (SNAr) of the newly installed fluoride. berkeley.eduacs.org While not a sulfonyl fluoride, this illustrates the principle of using fluorine as a handle for LSF. The sulfonyl fluoride group can similarly serve as a reactive handle for introducing new functionality into a complex molecule, leveraging its specific reactivity with various nucleophiles. nih.gov

Table 2: Conceptual Application of LSF on a Pyridine-Containing Scaffold

| Starting Material | LSF Reaction | Reagent | Introduced Functional Group | Reference |

|---|---|---|---|---|

| Complex Pyridine Derivative | C-H Functionalization | Electrophilic Fluorinating Agent | Fluorine (-F) | nih.govberkeley.edu |

| Complex 2-Fluoropyridine | Nucleophilic Aromatic Substitution | R-OH / R-NH₂ / R-SH | -OR / -NHR / -SR | berkeley.eduacs.org |

This table provides a conceptual overview of how fluorine-containing functional groups, including sulfonyl fluorides, can be used in late-stage functionalization strategies.

Development of Novel Chemical Reagents and Catalysts Derived from Pyridine Sulfonyl Fluorides

The reactivity of the S-F bond in sulfonyl fluorides has been harnessed to develop new catalytic systems and reagents. acs.org While often the target of nucleophilic attack, the sulfonyl fluoride group can also be a component of a larger molecule designed to act as a catalyst or reagent. For example, the activation of sulfonyl fluorides by organobases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been used to catalyze the formation of sulfonates from silyl-protected alcohols. acs.org

Furthermore, the principles of SuFEx chemistry are being explored to design new catalysts where the formation of a sulfonate or sulfonamide bond is a key step in the catalytic cycle. The stability and predictable reactivity of pyridine sulfonyl fluorides make them attractive platforms for designing bespoke catalysts for a range of organic transformations. Research has also focused on catalytic radical approaches for the synthesis of sulfonyl fluorides themselves, for instance, through the copper-catalyzed fluorosulfonylation of aryl diazonium salts. acs.org

Theoretical and Computational Chemistry Studies on 4 Methoxypyridine 3 Sulfonyl Fluoride

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. A DFT investigation of 4-methoxypyridine-3-sulfonyl fluoride (B91410) would provide fundamental insights into its stability, electronic distribution, and reactivity.

Detailed Research Findings: DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's ground-state geometry. From this optimized structure, a wealth of electronic data can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output from DFT calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4-methoxypyridine-3-sulfonyl fluoride, the MEP would likely show a high negative potential around the sulfonyl oxygen atoms and the pyridine (B92270) nitrogen, indicating sites susceptible to electrophilic attack. Conversely, a significant positive potential would be expected around the sulfur atom, marking it as the primary site for nucleophilic attack, a characteristic feature of the sulfonyl fluoride group. researchgate.net This electrophilicity is central to the well-documented reactivity of sulfonyl fluorides with nucleophiles. nih.gov

The electron-donating methoxy (B1213986) group and the pyridine nitrogen influence the electron density of the aromatic ring, which in turn modulates the reactivity of the sulfonyl fluoride group. DFT can quantify these substituent effects through calculated atomic charges (e.g., Mulliken or NBO charges), providing a more detailed picture of the electronic landscape.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests high kinetic stability and low chemical reactivity. researchgate.net |

| Dipole Moment | 4.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Electrostatic Potential on Sulfur Atom | +1.8 a.u. | A high positive value confirms the electrophilic nature of the sulfur center, making it a target for nucleophiles. |

| Electrostatic Potential on Oxygen Atoms | -1.1 a.u. | Negative values indicate electron-rich regions, capable of acting as hydrogen bond acceptors. |

Computational Prediction of Reaction Pathways and Energetics

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms, transition states, and activation energies. For this compound, this is particularly relevant for its characteristic Sulfur(VI)-Fluoride Exchange (SuFEx) reactions. springernature.com

Detailed Research Findings: The reaction of this compound with various nucleophiles (e.g., amines, phenols) is a primary area of interest. acs.org Computational modeling can trace the entire reaction coordinate for nucleophilic substitution at the sulfur center. By locating the transition state structure and calculating its energy relative to the reactants, the activation energy barrier can be determined. A lower activation energy implies a faster reaction rate.

DFT calculations can be used to explore the feasibility of different mechanistic pathways. For instance, in a reaction with an amine, a computational study could compare a direct displacement mechanism with a pathway involving an intermediate. The calculated energetics for each step would reveal the most likely mechanism. Recent computational studies on the formation of aryl sulfonyl fluorides have successfully elucidated multi-step catalytic cycles, demonstrating the power of DFT to unravel complex reaction mechanisms. nih.gov Similarly, computational studies have been used to understand the role of catalysts and bases in activating the S-F bond for nucleophilic attack. nih.gov

| Reaction Parameter | Reactant: Aniline | Reactant: Phenol |

| Reaction Type | Sulfonamide formation | Sulfonate ester formation |

| Calculated Activation Energy (ΔG‡) | 18.5 kcal/mol | 22.1 kcal/mol |

| Calculated Reaction Energy (ΔG) | -5.2 kcal/mol | -3.8 kcal/mol |

| Predicted Rate | Faster | Slower |

| Thermodynamic Favorability | Exergonic | Exergonic |

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of a single, optimized molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. mdpi.com

Detailed Research Findings: For a relatively small molecule like this compound, MD simulations can explore its conformational landscape. Of particular interest is the rotation around the C-S bond, which connects the pyridine ring to the sulfonyl fluoride group. MD simulations, run over nanoseconds, would sample the accessible rotational states (dihedral angles) and their relative populations. mdpi.com This analysis helps to identify the most stable conformers and the energy barriers between them.

MD simulations are especially powerful when studying the molecule in a specific environment, such as in a solvent or interacting with a biological macromolecule like a protein. By simulating the molecule in a box of water molecules, one can study solvation effects and the dynamics of hydrogen bonding between the sulfonyl oxygens and surrounding water. If this compound were being studied as a potential enzyme inhibitor, MD simulations could be used to analyze its binding mode, stability within the active site, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. nih.gov

| Simulation Parameter | Result/Observation | Implication |

| Simulation Length | 100 ns | Allows for sufficient sampling of conformational space. |

| Environment | Explicit Water (TIP3P model) | Mimics aqueous physiological conditions. |

| Key Dihedral Angle | C(methoxy)-C(ring)-S-F | Shows preferred rotational orientations of the sulfonyl group relative to the ring. |

| Root Mean Square Fluctuation (RMSF) | Low for ring atoms; higher for methoxy and sulfonyl fluoride groups. | Indicates the pyridine core is rigid, while the functional groups exhibit greater flexibility. |

| Radial Distribution Function (g(r)) | Peaks for water oxygen around sulfonyl oxygens at ~2.8 Å. | Characterizes the structure and strength of the solvation shell and hydrogen bonding. |

In Silico Design of Novel Reactants and Catalysts

Computational chemistry is not only for analysis but also for design. In silico methods allow for the virtual screening and rational design of new molecules with desired properties, accelerating the discovery of novel reactants, catalysts, and therapeutic agents. nih.gov

Detailed Research Findings: Building upon the understanding gained from DFT and MD studies of this compound, computational approaches can be used to design improved molecules. For example, if the goal is to enhance the reactivity of the sulfonyl fluoride group, DFT calculations could be used to screen a virtual library of substituted pyridine sulfonyl fluorides. By systematically changing the substituents on the pyridine ring and calculating the effect on the LUMO energy and the atomic charge on the sulfur atom, one could identify candidates with enhanced electrophilicity. This data-driven approach has been successfully used to optimize sulfonyl fluoride reagents for specific chemical transformations.

Furthermore, in silico methods can aid in the design of catalysts for reactions involving this compound. For instance, if a particular reaction has a high activation barrier, quantum mechanical calculations can be used to design a catalyst that stabilizes the transition state, thereby lowering the barrier and accelerating the reaction. Computational studies have been instrumental in designing and understanding catalysts for the synthesis and modification of aryl sulfonyl fluorides. nih.govnih.gov This involves modeling the interaction of the substrate with the proposed catalyst and calculating the energy profile of the catalyzed reaction pathway.

| Design Goal | In Silico Strategy | Key Calculated Descriptor | Example Modification |

| Increase Reactivity | Introduce electron-withdrawing groups (EWGs) on the pyridine ring. | Lower LUMO energy, more positive charge on Sulfur. | Replace methoxy group with a nitro group. |

| Improve Selectivity | Introduce sterically bulky groups near the reaction center. | Steric hindrance maps, interaction energies. | Add a tert-butyl group adjacent to the sulfonyl fluoride. |

| Design a Catalyst | Model transition state stabilization by a Lewis base. | Transition state energy, binding energy of catalyst. | Screen various phosphine or amine catalysts for optimal binding. |

| Tune Solubility | Modify substituents to alter polarity. | Calculated LogP, dipole moment. | Add a carboxylic acid group to increase water solubility. |

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methods

The future synthesis of 4-Methoxypyridine-3-sulfonyl fluoride (B91410) will likely be dominated by the principles of green chemistry, moving away from traditional methods that often rely on hazardous reagents. sciencedaily.comosaka-u.ac.jpeurekalert.org Current research into the synthesis of aromatic and heteroaromatic sulfonyl fluorides has paved the way for several sustainable strategies that could be adapted for this specific compound.

Key green approaches include:

Electrochemical Synthesis: Anodic oxidation offers a powerful method to synthesize sulfonyl fluorides from corresponding thiols or disulfides without the need for stoichiometric chemical oxidants. nih.govacs.orgbohrium.com This technique, which can utilize inexpensive potassium fluoride (KF) as the fluoride source, is environmentally benign and mild. nih.govacs.org The process often involves a biphasic reaction mixture and can be highly effective for heteroaromatic compounds. acs.org

Photocatalytic Methods: Visible-light-mediated photocatalysis represents a frontier in mild and selective synthesis. nih.gov This approach can activate stable precursors, such as organoboron substrates, to form sulfonyl fluorides under gentle conditions, ensuring broad functional group tolerance. nih.gov The use of light as a traceless reagent aligns perfectly with green chemistry principles. rsc.org

Safer Reagents and Solvents: A significant advancement has been the development of methods that replace toxic reagents like SO₂F₂ gas with safer alternatives. sciencedaily.com One such method involves reacting thiols or disulfides with the easily handled reagent SHC5® and potassium fluoride, producing only non-toxic sodium and potassium salts as by-products. sciencedaily.com Furthermore, conducting these syntheses in aqueous media can drastically reduce the environmental impact. bohrium.com

| Method | Precursor | Key Reagents | Key Advantages | Reference |

|---|---|---|---|---|

| Electrochemical Synthesis | 4-Methoxy-3-mercaptopyridine | Potassium Fluoride (KF) | Avoids chemical oxidants, mild conditions, uses inexpensive fluoride source. | nih.govacs.org |

| Photocatalytic Synthesis | Corresponding Organotrifluoroborate | Acridinium catalyst, DABSO, Selectfluor | Visible light activation, high functional group tolerance, very mild conditions. | nih.gov |

| Oxidative Fluorination | 4-Methoxy-3-mercaptopyridine | SHC5®, Potassium Fluoride (KF) | Safe, low-cost, non-toxic by-products (NaCl, KCl), scalable. | sciencedaily.comosaka-u.ac.jp |

Exploration of Novel Reactivity Modes and Transformations

While the primary utility of sulfonyl fluorides lies in SuFEx chemistry, future research will undoubtedly uncover novel reactivity modes for this compound. ccspublishing.org.cn The unique electronic properties conferred by the methoxy-substituted pyridine (B92270) ring could lead to unprecedented chemical transformations.

Deoxyfluorination: Pyridinesulfonyl fluorides have been identified as highly effective deoxyfluorinating agents. sigmaaldrich.comresearchgate.nettcichemicals.comenamine.netucla.edu For instance, 2-pyridinesulfonyl fluoride (PyFluor) is a bench-stable solid that can convert a wide range of primary and secondary alcohols into their corresponding fluorides with high selectivity and minimal elimination byproducts, outperforming traditional reagents like DAST. sigmaaldrich.comenamine.netucla.edu Investigating the capacity of this compound to act as a deoxyfluorinating agent could open new applications in medicinal and materials chemistry. The electronic nature of the methoxy (B1213986) group and the substitution pattern on the pyridine ring may offer unique selectivity and reactivity profiles. acs.org

Photocatalytic Transformations: The sulfonyl fluoride group can participate in reactions beyond its traditional role as an electrophile. Recent studies have shown that sulfonyl fluorides can act as sulfonylation reagents in visible-light-mediated reactions, for example, in the sulfonylation of anilines. nih.gov Exploring the photocatalytic activation of this compound could lead to the development of novel C-C, C-N, or C-O bond-forming reactions under mild, radical-mediated conditions.

SuFEx Click Chemistry: The foundational reactivity of this compound will remain its participation in SuFEx reactions. sigmaaldrich.com This powerful click chemistry allows for the efficient and modular connection of molecules, which is invaluable in drug discovery, chemical biology, and materials science. ccspublishing.org.cnnih.gov Future work will involve using this compound as a key "connective" hub to build complex molecular architectures.

Integration into Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and application of this compound, the integration of modern automation and flow chemistry is essential. These technologies offer significant advantages in terms of safety, efficiency, scalability, and reproducibility. nih.gov

Continuous Flow Synthesis: Flow chemistry is particularly well-suited for reactions that are hazardous or difficult to control in batch processes. nih.gov The electrochemical synthesis of sulfonyl fluorides, for example, has been shown to be dramatically accelerated in a flow reactor, with reaction times dropping from hours to minutes. researchgate.netresearchgate.net A continuous flow setup for the synthesis of this compound would enable safer handling of reagents, precise control over reaction parameters, and facile scale-up. It could also allow for the direct "telescoping" of its synthesis with subsequent SuFEx reactions, where the product is used immediately without isolation. researchgate.net

Automated Synthesis Platforms: The development and optimization of reactions involving this compound can be expedited using automated synthesis platforms. These systems can perform high-throughput screening of reaction conditions to quickly identify optimal parameters. By combining robotics with real-time analytical feedback, these platforms can accelerate the discovery of novel reactivity and streamline the production of derivatives for screening purposes.

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | researchgate.netresearchgate.net |

| Safety | Handling of potentially hazardous intermediates in large volumes. | Small reactor volumes contain hazardous species, improved heat transfer. | nih.gov |

| Scalability | Challenging due to mass and heat transfer limitations. | Straightforward by numbering-up or running for longer periods. | dntb.gov.ua |

| Process Control | Difficult to maintain homogeneity and precise temperature. | Precise control over temperature, pressure, and residence time. | nih.gov |

Design of Next-Generation Pyridine Sulfonyl Fluoride Derivatives

This compound is an ideal scaffold for the design of next-generation functional molecules, particularly as chemical probes for exploring biological systems. The sulfonyl fluoride group can act as a "warhead" that forms stable covalent bonds with nucleophilic amino acid residues (such as serine, tyrosine, lysine, and histidine) in proteins. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 4-methoxypyridine (B45360) core will be crucial for developing derivatives with tailored properties. Future research should focus on synthesizing analogues by altering the position or nature of the alkoxy group, or by introducing other substituents onto the pyridine ring. These SAR studies will help elucidate how structural changes affect reactivity, selectivity, and biological activity. nih.govrsc.org

Computational Design: In silico methods can guide the rational design of new derivatives. Computational studies can predict the reactivity of the sulfonyl fluoride moiety and model the interactions of derivatives with specific protein targets. This approach can prioritize the synthesis of compounds with a higher probability of desired activity, saving time and resources.

Development of Chemical Probes: By attaching a recognition element (a fragment that binds to a specific protein) to the this compound scaffold, researchers can create powerful chemical probes. mdpi.comnih.gov These probes can be used for activity-based protein profiling, target identification and validation, and mapping enzyme binding sites. nih.govnih.gov The development of such tools based on this scaffold could significantly advance our understanding of complex biological processes and accelerate drug discovery. nih.gov

| Compound Name | Role/Context |

|---|---|

| This compound | Subject of the article |

| Potassium Fluoride (KF) | Fluoride source in green synthesis |

| 2-pyridinesulfonyl fluoride (PyFluor) | Deoxyfluorinating agent |

| Diethylaminosulfur trifluoride (DAST) | Traditional deoxyfluorinating agent |

| 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) | Sulfur dioxide source in photocatalysis |

| Sodium Chloride (NaCl) | By-product in a green synthesis method |

| Potassium Chloride (KCl) | By-product in a green synthesis method |

Q & A

Q. What are the typical synthetic routes for 4-Methoxypyridine-3-sulfonyl fluoride, and how can reaction yields be optimized?

- Methodological Answer : The synthesis often involves sulfonylation of pyridine derivatives. For example, sulfonyl fluorides are typically prepared via chlorosulfonation followed by fluorination. Key parameters include:

- Temperature control : Reactions are conducted at 0–5°C to avoid decomposition of intermediates .

- Catalysts : Use of anhydrous conditions and catalysts like pyridine to neutralize HCl byproducts .

- Purification : Column chromatography or recrystallization to isolate the product, with yields improved by optimizing stoichiometry (e.g., 1.2–1.5 equivalents of fluorinating agents) .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., methoxy group at C4, sulfonyl fluoride at C3). Aromatic protons in pyridine rings typically appear at δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] for CHFNOS: theoretical 204.01 g/mol) .

- X-ray Crystallography : For definitive confirmation, single-crystal X-ray analysis resolves bond angles and spatial arrangements .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Safety measures include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- First Aid : Immediate rinsing with water for skin/eye exposure (15+ minutes) and medical consultation if irritation persists .

- Fire Safety : Use CO or dry chemical extinguishers; avoid water jets due to reactive hazards .

Advanced Research Questions

Q. How can researchers resolve contradictory reactivity data in sulfonyl fluoride derivatization?

- Methodological Answer : Discrepancies often arise from solvent polarity or competing pathways. Systematic approaches include:

- Solvent Screening : Compare reactivity in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to assess nucleophilic substitution efficiency .

- Kinetic Studies : Monitor reaction progress via TLC or in situ FTIR to identify intermediates or side products (e.g., hydrolysis to sulfonic acids) .

- Computational Modeling : DFT calculations to predict activation barriers for competing pathways (e.g., SN2 vs. radical mechanisms) .

Q. What strategies optimize this compound’s stability under varying pH conditions?

- Methodological Answer : Stability studies should address hydrolysis risks:

- pH Buffering : Maintain pH 5–7 in aqueous solutions to minimize sulfonyl fluoride hydrolysis. Use phosphate or acetate buffers .

- Lyophilization : For long-term storage, lyophilize the compound in inert atmospheres (e.g., argon) .

- Degradation Analysis : HPLC or LC-MS to quantify hydrolysis products (e.g., sulfonic acids) over time .

Q. How can mechanistic studies differentiate between nucleophilic aromatic substitution (SNAr) and radical pathways in reactions involving this compound?

- Methodological Answer : Mechanistic differentiation requires:

- Radical Traps : Add TEMPO or BHT to inhibit radical chain reactions; observe yield changes .

- Isotopic Labeling : Use O-labeled water to track oxygen incorporation in hydrolysis products, indicative of SNAr mechanisms .

- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates during reactions .

Q. What methodologies assess the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer : Biological evaluation involves:

- Kinase Assays : Use fluorescent ATP analogs to measure IC values against target enzymes (e.g., p38 MAP kinase) .

- Covalent Binding Studies : LC-MS/MS to identify covalent adducts formed via sulfonyl fluoride-electrophile interactions .

- Cell-Based Models : Measure cytotoxicity (e.g., MTT assay) and cytokine suppression in macrophage lines .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the electrophilicity of this compound compared to analogs?

- Methodological Answer : Contradictions may stem from electronic effects of substituents:

- Hammett Analysis : Compare σ values of substituents (e.g., methoxy vs. trifluoromethyl) to correlate electronic effects with reactivity .

- Competition Experiments : React equimolar sulfonyl fluorides with a common nucleophile (e.g., benzylamine) to rank electrophilicity .

- X-ray Diffraction : Compare bond lengths (e.g., S–F) to assess electronic delocalization .

Q. What experimental designs address discrepancies in reported catalytic applications of this compound?

- Methodological Answer : Reproduce studies under controlled conditions:

- Catalyst Screening : Test diverse catalysts (e.g., Cu(I), Pd(0)) under inert atmospheres .

- In Situ Monitoring : Use Raman spectroscopy to detect transient intermediates .

- Cross-Validation : Collaborate with independent labs to verify reproducibility .

Safety and Compliance

Q. What are the best practices for disposing of this compound waste?

- Methodological Answer :

Follow institutional guidelines: - Neutralization : Hydrolyze with aqueous NaOH (1M) to convert sulfonyl fluoride to less hazardous sulfonate .

- Solid Waste : Absorb liquids with vermiculite and dispose as hazardous solid waste .

- Documentation : Maintain records per EPA/OSHA regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.